Pyrrolomycin C

Content Navigation

Mitochondrial bioenergetics studies often require potent uncouplers without the off-target noise of high CCCP concentrations. Pyrrolomycin C is a structurally defined protonophore that fulfills this need with an order-of-magnitude greater potency.

- Uncouples oxidative phosphorylation at sub-micromolar levels, minimizing confounding effects.

- Superior outer mitochondrial membrane penetration over Pyrrolomycin D, making it the indicated choice for intact mitochondrial assays.

- Halogenation-specific mechanism ensures data reproducibility across SAR studies; each batch is analytically verified.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

(3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone has been reported in Streptomyces, Streptomyces fumanus, and Streptomyces vitaminophilus with data available.

from Streptomyces strain SF-2080; structure given in first source

Purity

Package Size

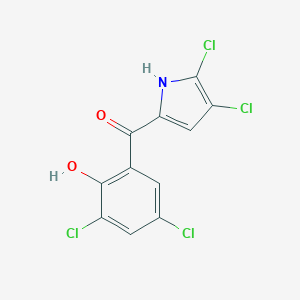

Pyrrolomycin C is a polyhalogenated antibiotic belonging to the pyrrolomycin class, originally isolated from *Actinosporangium* and *Streptomyces* species. Structurally, it is a tetrachlorinated compound featuring a 2,3-dichloro-pyrrol ring linked via a carbonyl group to a 3',5'-dichloro-2'-hydroxybenzoyl moiety. Its primary mechanism of action is the uncoupling of oxidative phosphorylation through protonophore activity, which depolarizes the bacterial membrane and disrupts the proton motive force. This specific mode of action, combined with its defined halogenation pattern, makes it a valuable tool for research in antimicrobial development and mitochondrial bioenergetics.

Research Fit

References

- [1] Valderrama, J. A., et al. (2019). Pyrrolomycins Are Potent Natural Protonophores. Antimicrobial Agents and Chemotherapy, 63(12), e01450-19.

- [2] Khaskin, E., et al. (2022). Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler. Biochemistry (Moscow), 87(Suppl. 1), S204-S213.

- [3] Raimondi, M. V., et al. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Molecules, 25(11), 2605.

- [4] G. C. S. Reddy et al. (2015). Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins. Molecules, 20(12), 21913-21949.

The biological activity of pyrrolomycins is highly sensitive to the specific pattern of halogen substitution on the pyrrole and phenyl rings. Substituting Pyrrolomycin C with analogs like Pyrrolomycin D (which has an additional chlorine on the pyrrole ring) or Pyrrolomycin B (which has a different dichlorination pattern) results in significant, non-linear changes in antimicrobial potency, target spectrum, and biofilm inhibition. For example, Pyrrolomycin D is often more potent against Gram-positive bacteria than Pyrrolomycin C. This structural sensitivity means that data generated with one pyrrolomycin cannot be extrapolated to another, making the procurement of the specific, correct analog essential for experimental reproducibility and relevance.

Substitution Risk

References

- [1] Valderrama, J. A., et al. (2019). Pyrrolomycins Are Potent Natural Protonophores. Antimicrobial Agents and Chemotherapy, 63(12), e01450-19.

- [2] Boccellino, M., et al. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Molecules, 25(11), 2605.

- [3] G. C. S. Reddy et al. (2015). Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins. Molecules, 20(12), 21913-21949.

- [4] Schill, J., et al. (2023). Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs. International Journal of Molecular Sciences, 24(4), 3369.

Gram-Positive Antibacterial Potency vs. Pyrrolomycin D

While both are highly active, Pyrrolomycin C and its trichlorinated analog Pyrrolomycin D show distinct potencies against key Gram-positive pathogens. In susceptibility testing against *Staphylococcus aureus*, Pyrrolomycin D consistently demonstrates higher potency, with a reported MIC of ≤0.002 µM, whereas Pyrrolomycin C exhibits a slightly higher MIC. Against *Streptococcus pneumoniae*, Pyrrolomycin D was also more potent than Pyrrolomycin C (MIC <0.02 µM vs. <0.4 µM).

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) vs. S. pneumoniae |

| Target Compound Data | <0.4 µM |

| Comparator Or Baseline | Pyrrolomycin D: <0.02 µM |

| Quantified Difference | Pyrrolomycin D is at least 20-fold more potent |

| Conditions | In vitro antimicrobial susceptibility testing against Streptococcus pneumoniae. |

This makes Pyrrolomycin C a crucial control and structural analog for probing the specific contribution of the third pyrrole chlorine atom in more potent compounds like Pyrrolomycin D.

Uncoupling in Intact Mitochondria vs. Pyrrolomycin D

Pyrrolomycin C is a more effective mitochondrial uncoupler than Pyrrolomycin D in studies using intact isolated rat liver mitochondria. Pyrrolomycin C uncoupled mitochondria in the submicromolar range, demonstrating greater activity than Pyrrolomycin D. This difference is attributed to the higher ability of Pyrrolomycin C to penetrate the outer mitochondrial membrane, a critical handling and processability parameter in cellular and sub-cellular assays. While Pyrrolomycin D is more potent in systems where the outer membrane is removed (mitoplasts), Pyrrolomycin C is the more active choice for experiments with intact organelles.

| Evidence Dimension | Uncoupling Activity in Intact Mitochondria |

| Target Compound Data | More active; uncouples in submicromolar range |

| Comparator Or Baseline | Pyrrolomycin D: Less active |

| Quantified Difference | Qualitatively higher activity due to superior outer membrane penetration. |

| Conditions | Assay performed on isolated rat liver mitochondria. |

For researchers studying bioenergetics in intact mitochondrial systems, Pyrrolomycin C's better membrane penetration makes it a more suitable and efficient protonophore than Pyrrolomycin D.

Protonophore Potency vs. CCCP

In studies using artificial bilayer lipid membranes, Pyrrolomycin C was shown to be a very potent membrane-depolarizing agent. Its activity in disturbing the proton gradient was demonstrated to be an order of magnitude more active than the conventional benchmark uncoupler, carbonyl cyanide m-chlorophenylhydrazone (CCCP).

| Evidence Dimension | Membrane Depolarizing Activity (Protonophore) |

| Target Compound Data | High potency |

| Comparator Or Baseline | CCCP: An order of magnitude less active |

| Quantified Difference | ~10-fold more potent than CCCP |

| Conditions | Electrophysiological technique with an artificial bilayer lipid membrane. |

This establishes Pyrrolomycin C as a significantly more potent research tool for uncoupling studies, allowing for use at lower concentrations and potentially reducing off-target effects compared to the classical but less potent CCCP.

Structure-Activity Relationship (SAR) Studies

Given the well-defined difference in antimicrobial potency between Pyrrolomycin C and Pyrrolomycin D, this compound is an essential purchase for SAR studies aiming to understand the role of specific halogenation patterns in antibiotic activity against Gram-positive pathogens.

Probing Mitochondrial Bioenergetics in Intact Systems

Due to its superior ability to penetrate the outer mitochondrial membrane compared to Pyrrolomycin D, Pyrrolomycin C is the indicated choice for experiments designed to uncouple oxidative phosphorylation in intact mitochondria or whole-cell assays.

High-Potency Alternative to Classical Uncouplers

As a protonophore that is an order of magnitude more potent than the benchmark CCCP, Pyrrolomycin C is suitable for workflows in cellular bioenergetics that require maximal uncoupling with minimal compound concentration, thereby reducing the risk of confounding off-target effects.

Application Fit

References

- [1] Valderrama, J. A., et al. (2019). Pyrrolomycins Are Potent Natural Protonophores. Antimicrobial Agents and Chemotherapy, 63(12), e01450-19.

- [2] Khaskin, E., et al. (2022). Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler. Biochemistry (Moscow), 87(Suppl. 1), S204-S213.

- [3] G. C. S. Reddy et al. (2015). Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins. Molecules, 20(12), 21913-21949.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types